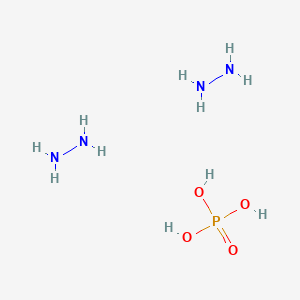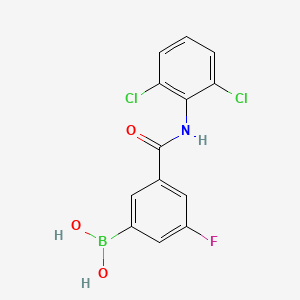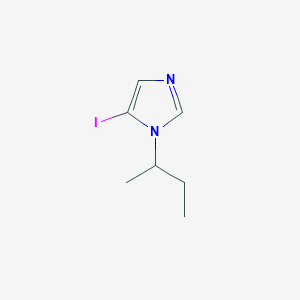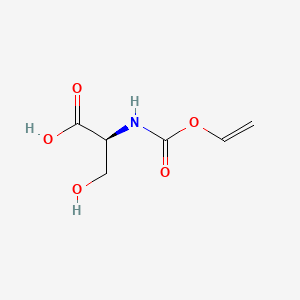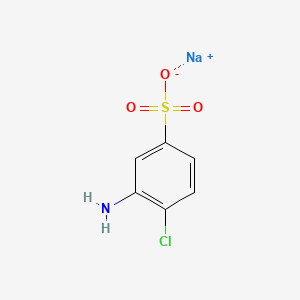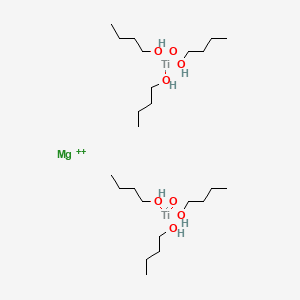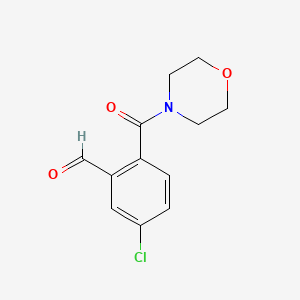
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde: is an organic compound with the molecular formula C12H12ClNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a morpholine-4-carbonyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorobenzaldehyde and morpholine.
Formation of Intermediate: The 5-chlorobenzaldehyde is reacted with morpholine in the presence of a suitable catalyst to form an intermediate compound.
Carbonylation: The intermediate is then subjected to carbonylation to introduce the carbonyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: 5-Chloro-2-(morpholine-4-carbonyl)benzoic acid.
Reduction: 5-Chloro-2-(morpholine-4-carbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid: This compound is similar in structure but contains a boronic acid group instead of an aldehyde group.
2-Chloro-5-(morpholine-4-carbonyl)benzaldehyde: This is an isomer where the positions of the chlorine and morpholine-4-carbonyl groups are reversed.
Uniqueness
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H12ClNO3 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
5-chloro-2-(morpholine-4-carbonyl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO3/c13-10-1-2-11(9(7-10)8-15)12(16)14-3-5-17-6-4-14/h1-2,7-8H,3-6H2 |
Clave InChI |
XWGNHNJCDFFNMM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)

